molecular formula C8H15ClFN B14873207 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride

1-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B14873207
M. Wt: 179.66 g/mol
InChI Key: MPZIFWXHXXIUCI-UHFFFAOYSA-N
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Description

1-Fluoro-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom

Preparation Methods

The synthesis of 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to produce N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound .

Chemical Reactions Analysis

1-Fluoro-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base.

Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, the compound may increase the levels of fatty acid amides, which have various physiological effects .

Comparison with Similar Compounds

1-Fluoro-7-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds, such as:

    7-Azaspiro[3.5]nonane hydrochloride: Similar in structure but lacks the fluorine atom.

    1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride: Contains two fluorine atoms instead of one.

    1-Oxa-8-azaspiro[4.5]decane: A different spirocyclic structure with an oxygen atom in the ring.

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from its analogs .

Properties

Molecular Formula

C8H15ClFN

Molecular Weight

179.66 g/mol

IUPAC Name

3-fluoro-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H14FN.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7,10H,1-6H2;1H

InChI Key

MPZIFWXHXXIUCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1F)CCNCC2.Cl

Origin of Product

United States

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